An In-depth Technical Guide to 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one
An In-depth Technical Guide to 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS Number: 1373233-46-5), a substituted benzoxazinone derivative. Due to the limited direct research on this specific molecule, this guide synthesizes information from analogous compounds and the parent scaffold, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The document details the probable synthetic pathways, predicted physicochemical properties, and explores potential applications in agrochemical and pharmaceutical research, with a focus on its prospective herbicidal and antimicrobial activities. This guide is intended for researchers, scientists, and professionals in drug development and agricultural sciences, providing a foundational understanding and a framework for future investigation of this compound.
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one core is a significant heterocyclic motif present in a variety of biologically active compounds.[1] These structures are recognized for their broad spectrum of pharmacological and agrochemical properties.[2] In nature, benzoxazinoids are found as secondary metabolites in gramineous plants like maize, wheat, and rye, where they play a crucial role in the plant's defense against insects and pathogens.[1]
The synthetic versatility of the benzoxazinone scaffold allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][5] The introduction of a bromine atom at the 6-position and an N-alkylation with a butyl group, as in the case of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, is anticipated to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1373233-46-5 | [6][7] |
| Molecular Formula | C12H14BrNO2 | [7] |
| Molecular Weight | 284.15 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |
| Lipophilicity (logP) | Predicted to be moderately lipophilic due to the butyl chain and bromine atom. | Inferred |
Synthesis and Reaction Mechanisms
The synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is not explicitly detailed in the available literature. However, a logical and well-established synthetic approach would involve a two-step process starting from 4-bromophenol. The proposed synthetic pathway is outlined below.
Synthesis of the Precursor: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is a known compound and can be synthesized through several established methods. A common approach involves the reaction of a substituted 2-aminophenol with an α-halo-ester, followed by cyclization.
Experimental Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Step 1: Nitration of 4-bromophenol. 4-bromophenol is nitrated to yield 4-bromo-2-nitrophenol.
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Step 2: Reduction of the nitro group. The nitro group of 4-bromo-2-nitrophenol is reduced to an amino group to form 2-amino-4-bromophenol.
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Step 3: Condensation and Cyclization. The resulting 2-amino-4-bromophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to yield 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Caption: Proposed synthetic pathway for the precursor.
Proposed Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one
The final step to obtain the target molecule is the N-alkylation of the benzoxazinone ring. This is a standard transformation for amides and related heterocycles.
Experimental Protocol: N-Butylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Deprotonation: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This deprotonates the nitrogen atom to form the corresponding anion.
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Alkylation: A butylating agent, such as 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The nitrogen anion acts as a nucleophile and displaces the halide, forming the N-butylated product, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure compound.
Caption: N-alkylation to yield the target compound.
Potential Applications and Biological Activity
While no specific biological data for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one has been reported, the broader class of benzoxazinone derivatives has shown significant activity in several areas. The introduction of the N-butyl group is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially increase its potency.
Herbicidal Activity
Benzoxazinone derivatives are well-documented for their phytotoxic properties.[4] Some commercial herbicides, such as flumioxazin, contain the 1,4-benzoxazin-3-one scaffold.[8] The mechanism of action for many of these herbicides involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[9] The structural features of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one make it a candidate for investigation as a PPO-inhibiting herbicide. Studies on related N-alkylated benzoxazinones have shown that the nature of the alkyl substituent can significantly impact herbicidal activity and crop selectivity.[10]
Antimicrobial and Antifungal Activity
Various derivatives of 1,4-benzoxazin-3-one have demonstrated promising antimicrobial and antifungal activities.[5][11] The presence of a halogen, such as bromine, on the aromatic ring has been shown in some studies to enhance antimicrobial efficacy. The N-alkyl chain can also contribute to the interaction with microbial cell membranes. Therefore, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one warrants investigation for its potential as a novel antibacterial or antifungal agent.
Future Research Directions
Given the lack of specific data, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one represents an unexplored area of chemical space with significant potential. Future research should focus on:
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Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).
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Biological Screening: The compound should be screened for a range of biological activities, with an initial focus on herbicidal and antimicrobial assays.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N-alkyl and 6-halo-substituted benzoxazinones would provide valuable SAR data to optimize the biological activity.
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Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action.
Conclusion
6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is a derivative of the biologically important 1,4-benzoxazin-3-one scaffold. While direct experimental data is scarce, a robust synthetic pathway can be proposed based on established chemical principles. The structural features of this compound suggest that it is a promising candidate for investigation as a novel herbicidal or antimicrobial agent. This technical guide provides a foundational basis for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.
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